N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide
Description
N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide is a heterocyclic compound featuring a fused furopyrimidine core substituted with two phenyl groups at positions 5 and 6, and a 4-fluorobenzamide group at position 3.
Key structural attributes include:
- Core structure: Furo[2,3-d]pyrimidine, a bicyclic system combining furan and pyrimidine rings.
- Substituents: 5,6-Diphenyl groups: Enhances aromatic stacking interactions and hydrophobicity .
Properties
IUPAC Name |
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O2/c26-19-13-11-18(12-14-19)24(30)29-23-21-20(16-7-3-1-4-8-16)22(17-9-5-2-6-10-17)31-25(21)28-15-27-23/h1-15H,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXZLKRSRDXHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of phenyl groups at the C5 and C6 positions. The final step involves the coupling of the furo[2,3-d]pyrimidine derivative with 4-fluorobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide, highlighting variations in substituents, molecular properties, and synthesis
Key Observations from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Hydrophilicity: Glycine and ethanolamine derivatives () introduce polar groups, improving aqueous solubility compared to the hydrophobic diphenyl-furopyrimidine core.
Functional Group Interactions
Research Findings and Implications
- Structural Diversity: Modifications at position 4 of the furopyrimidine core significantly alter molecular weight, polarity, and intermolecular interactions.
Biological Activity
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in cancer therapies. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C23H19N5O
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
This compound has been identified as a potent inhibitor of the FLT3 receptor tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). The inhibition of FLT3 leads to decreased proliferation of cancer cells expressing FLT3 mutations.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against AML cell lines such as MOLM-13 and MV4-11. The IC50 values for these cell lines are reported in the low nanomolar range, indicating strong activity:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MOLM-13 | 0.004 | High |
| MV4-11 | 0.074 | High |
| K562 | >0.1 | Low |
These findings suggest that the compound selectively targets FLT3-mutated cells while having less effect on normal hematopoietic cells.
Case Studies and Research Findings
-
FLT3 Inhibition in AML :
A study by Moradi et al. (2024) reported that compounds like this compound effectively inhibit FLT3 phosphorylation and downstream signaling pathways crucial for cell survival and proliferation in AML cells. This study utilized both in vitro assays and molecular docking studies to elucidate binding affinities and mechanisms. -
Comparative Analysis with Other Inhibitors :
In comparison with other FLT3 inhibitors, this compound demonstrated superior potency against certain resistant mutations of FLT3, highlighting its potential as a candidate for further development in targeted cancer therapies.
Discussion on Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at the phenyl rings significantly influence the biological activity. For instance:
- Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory activity.
- The presence of fluorine at the para position of the benzamide moiety contributes to increased binding affinity to the FLT3 receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
